molecular formula C12H19NO3 B2811333 Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2445786-88-7

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate

Cat. No. B2811333
CAS RN: 2445786-88-7
M. Wt: 225.288
InChI Key: RLMBOVQSVYLOMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” is not explicitly mentioned in the sources I found .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Reactivity

  • Pathways in Chemical Reactions : A study by Moskalenko and Boev (2012) illustrates the chemical reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its potential in generating isomeric condensation products. This compound serves as a precursor for the synthesis of biologically active heterocyclic compounds, highlighting its utility in the development of novel pharmaceutical agents (Moskalenko & Boev, 2012).

  • Molecular Structure Analysis : Research by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate sheds light on its structural characteristics through X-ray diffraction analysis. The study provides crucial insights into the compound's configuration and its implications for further chemical synthesis (Moriguchi et al., 2014).

Applications in Drug Discovery

  • Novel Compound Synthesis : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, underscoring the compound's role as a versatile precursor for the development of novel compounds. This research highlights the strategic importance of such scaffolds in accessing chemical spaces complementary to existing piperidine ring systems (Meyers et al., 2009).

  • Structural Diversity in Drug Modules : Li, Rogers-Evans, and Carreira (2013) focus on synthesizing new classes of thia/oxa-azaspiro[3.4]octanes, demonstrating their potential as multifunctional, structurally diverse modules for drug discovery. The enantioselective approaches to these spirocycles are particularly noteworthy, offering pathways to novel pharmaceutical agents (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

The mechanism of action of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not explicitly mentioned in the sources I found .

Future Directions

The future directions of “Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)12(13)6-4-5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBOVQSVYLOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate

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